molecular formula C8H9N3OS B3353772 3-Ethylsulfinylimidazo[1,5-a]pyrazine CAS No. 56488-27-8

3-Ethylsulfinylimidazo[1,5-a]pyrazine

Cat. No.: B3353772
CAS No.: 56488-27-8
M. Wt: 195.24 g/mol
InChI Key: ZGCZDUXYVMOMDZ-UHFFFAOYSA-N
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Description

Significance of Imidazo[1,5-a]pyrazine (B1201761) Derivatives in Heterocyclic Chemistry

Derivatives of imidazo[1,5-a]pyrazine are a class of compounds that have demonstrated a broad spectrum of pharmacological potential. Their unique chemical architecture makes them attractive candidates for the development of new drugs. Researchers have successfully synthesized and evaluated various substituted imidazo[1,5-a]pyrazines, revealing their capacity to act as potent inhibitors of key biological targets. For instance, certain derivatives have been investigated as c-Src inhibitors for the potential treatment of acute ischemic stroke. nih.gov The structural versatility of the imidazo[1,5-a]pyrazine system allows for modifications at multiple positions, enabling the fine-tuning of their biological and physicochemical properties. This adaptability has led to their exploration in diverse therapeutic areas, highlighting their importance in medicinal chemistry. nih.govnih.gov

Overview of Sulfinyl Moieties in Organic and Medicinal Chemistry Contexts

The sulfinyl group, characterized by a sulfur atom double-bonded to an oxygen atom, is a crucial functional group in both organic synthesis and medicinal chemistry. Its presence in a molecule can significantly influence its biological activity and stereochemical properties. researchgate.net The sulfinyl group is a key component in a variety of biologically active compounds and is recognized for its high configurational stability. researchgate.net This stability is particularly valuable in asymmetric synthesis, where the sulfinyl group can act as a chiral auxiliary to control the stereochemical outcome of reactions. researchgate.net Furthermore, organosulfur compounds, including those with sulfinyl moieties, are widespread in natural products and pharmaceuticals, playing vital roles in biological processes. nih.gov

Rationale for Investigating 3-Ethylsulfinylimidazo[1,5-a]pyrazine within the Imidazo[1,5-a]pyrazine Class

The specific investigation of this compound is driven by the synergistic potential of its two core components: the biologically active imidazo[1,5-a]pyrazine scaffold and the influential ethylsulfinyl group. The introduction of an ethylsulfinyl moiety at the 3-position of the imidazo[1,5-a]pyrazine ring is a strategic design choice aimed at exploring new chemical space and potentially novel pharmacological activities.

The sulfinyl group's ability to modulate the electronic and steric properties of the parent scaffold could lead to enhanced or novel biological activities. The chirality of the sulfinyl group also introduces the possibility of stereoselective interactions with biological targets, a key consideration in modern drug design. While specific research on this compound is not extensively documented in publicly available literature, its structure suggests a compound of interest for screening in various biological assays, particularly those where other imidazo[1,5-a]pyrazine derivatives have shown promise. The synthesis and characterization of this compound would provide valuable data for structure-activity relationship (SAR) studies within this class of heterocycles.

Below is a table summarizing the key properties of the constituent chemical groups.

Chemical MoietyKey FeaturesPotential Contribution to the Target Compound
Imidazo[1,5-a]pyrazine Fused heterocyclic ring system, known biological activity in derivatives.Provides the core scaffold for biological targeting.
Ethylsulfinyl Group Chiral center at the sulfur atom, can participate in hydrogen bonding.May enhance biological activity and introduce stereoselectivity.

Further research into this compound would be a logical step in the continued exploration of the chemical and biological potential of the imidazo[1,5-a]pyrazine family.

Properties

IUPAC Name

3-ethylsulfinylimidazo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c1-2-13(12)8-10-6-7-5-9-3-4-11(7)8/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCZDUXYVMOMDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)C1=NC=C2N1C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40305344
Record name 3-ethylsulfinylimidazo[1,5-a]pyrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56488-27-8
Record name NSC170355
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170355
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-ethylsulfinylimidazo[1,5-a]pyrazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 3-Ethylsulfinylimidazo[1,5-a]pyrazine

A retrosynthetic analysis of this compound provides a logical framework for devising its synthetic plan. The primary disconnection involves the oxidation of the sulfinyl group, leading back to the more stable and synthetically accessible precursor, 3-ethylthioimidazo[1,5-a]pyrazine. This transformation is a standard oxidation reaction.

Further disconnection of the ethylthio group at the C-3 position through a C-S bond cleavage points to a key intermediate, imidazo[1,5-a]pyrazine-3(2H)-thione. This thione can be readily ethylated to introduce the desired ethylthio moiety.

The imidazo[1,5-a]pyrazine-3(2H)-thione itself can be retrosynthetically disassembled by disconnecting the imidazole (B134444) ring. This reveals a crucial starting material, pyrazinemethanamine, and a one-carbon electrophile, such as carbon disulfide, which is a common reagent for the formation of thio-functionalized five-membered rings. Finally, pyrazinemethanamine can be traced back to commercially available pyrazine (B50134) derivatives, completing the retrosynthetic pathway.

Synthesis of the Imidazo[1,5-a]pyrazine (B1201761) Core Scaffold

The construction of the fused imidazo[1,5-a]pyrazine ring system is a critical step in the synthesis of the target compound. This involves the formation of both the imidazole and pyrazine rings, often through sequential or one-pot reactions.

Cyclization Strategies for Imidazole and Pyrazine Ring Formation

The most direct and established method for constructing the imidazo[1,5-a]pyrazine core functionalized at the 3-position involves the cyclization of a pre-functionalized pyrazine derivative. A key strategy is the reaction of pyrazinemethanamine with carbon disulfide. This reaction proceeds via the formation of a dithiocarbamate (B8719985) intermediate, which then undergoes intramolecular cyclization and dehydration to yield the imidazo[1,5-a]pyrazinethione. This method provides a direct entry to the 3-thio-substituted scaffold.

While the aforementioned method is highly effective for the target scaffold, other general strategies for the synthesis of imidazo[1,5-a]pyrazine derivatives have been reported and could be adapted. These include:

Three-component reactions: Novel approaches have been developed for the synthesis of complex imidazo[1,5-a]pyrazines through the combination of a three-component reaction followed by a base-assisted intramolecular cyclization. nih.gov

Iron-catalyzed C-H amination: An iron-catalyzed C-H amination has been shown to be an efficient method for constructing various imidazole-fused ring systems, including imidazo[1,5-a]pyrazines. organic-chemistry.org

These alternative strategies highlight the versatility of synthetic approaches to this heterocyclic system, although the direct cyclization of pyrazinemethanamine with a thio-electrophile remains the most pertinent for the synthesis of this compound.

Precursor Synthesis and Functionalization for Ring Closure

The synthesis of the key precursor, pyrazinemethanamine, is a foundational step. This can be achieved from readily available pyrazine derivatives. For instance, the reduction of pyrazine-2-carbonitrile or pyrazine-2-carboxamide can yield the desired aminomethylpyrazine.

Once pyrazinemethanamine is obtained, its reaction with carbon disulfide in a suitable solvent leads to the formation of imidazo[1,5-a]pyrazine-3(2H)-thione. This reaction is typically carried out under basic conditions to facilitate the nucleophilic attack of the amine on carbon disulfide. The thione product is a stable, crystalline solid that serves as the immediate precursor for the introduction of the ethyl group.

Introduction and Modification of the Ethylsulfinyl Group

With the imidazo[1,5-a]pyrazine core constructed and functionalized with a thiol group at the C-3 position, the subsequent steps involve the introduction of the ethyl group and its oxidation to the sulfinyl state.

Sulfinylation Reactions and Mechanisms

The direct sulfinylation of the imidazo[1,5-a]pyrazine ring is challenging. A more practical and widely employed approach is a two-step process: S-alkylation followed by oxidation.

The imidazo[1,5-a]pyrazine-3(2H)-thione is first converted to its corresponding thioether, 3-ethylthioimidazo[1,5-a]pyrazine. This is typically achieved by deprotonating the thione with a suitable base to form a thiolate anion, which then acts as a nucleophile in a reaction with an ethylating agent, such as ethyl iodide or ethyl bromide. This S-alkylation reaction is generally high-yielding and proceeds under mild conditions.

The subsequent and final step is the selective oxidation of the sulfide (B99878) (thioether) to a sulfoxide (B87167). This transformation requires careful control of the oxidizing agent to avoid over-oxidation to the corresponding sulfone. Common reagents for this selective oxidation include:

meta-Chloroperoxybenzoic acid (m-CPBA) at low temperatures.

Sodium periodate.

Hydrogen peroxide in the presence of a suitable catalyst.

The mechanism of oxidation with a peroxy acid like m-CPBA involves the nucleophilic attack of the sulfur atom of the thioether on the electrophilic outer oxygen atom of the peroxy acid. This concerted reaction results in the formation of the sulfoxide and meta-chlorobenzoic acid as a byproduct. The choice of solvent and reaction temperature is crucial to ensure the desired selectivity.

A study by Abushanab and Bindra described the oxidation of the related 3-methylthioimidazo[1,5-a]pyrazine with m-CPBA, which yielded both the corresponding sulfoxide and sulfone, highlighting the need for careful reaction control.

Regioselective Functionalization at the C-3 Position

The synthetic strategy outlined relies on the inherent reactivity of the imidazo[1,5-a]pyrazine system, which directs functionalization to the C-3 position. The initial cyclization of pyrazinemethanamine with carbon disulfide inherently places the sulfur functionality at this position.

Subsequent electrophilic substitution reactions on the parent imidazo[1,5-a]pyrazine ring are also predicted to occur preferentially at the C-3 position. This regioselectivity can be rationalized by examining the resonance structures of the intermediates formed upon electrophilic attack. Attack at C-3 allows for the positive charge to be delocalized over the imidazole ring without disrupting the aromaticity of the pyrazine ring, leading to a more stable carbocation intermediate. stackexchange.comechemi.com In contrast, attack at other positions would lead to less stable intermediates. This inherent electronic preference makes the C-3 position the most nucleophilic and thus the most reactive towards electrophiles.

Optimization of Reaction Conditions and Yields

The efficient synthesis of the imidazo[1,5-a]pyrazine core is highly dependent on the careful optimization of reaction conditions. Key factors that have been systematically studied to maximize product yields include the choice of catalytic system, the solvent, and the reaction temperature.

Catalytic Systems in Imidazo[1,5-a]pyrazine Synthesis

A variety of catalytic systems have been explored for the synthesis of imidazo[1,5-a]pyrazines and related fused heterocyclic systems. The selection of an appropriate catalyst is crucial for the reaction's efficiency, often leading to significant improvements in yield and reaction time. Both Lewis acids and metal-based catalysts have proven effective.

In one-pot, three-component reactions, which are common for building this scaffold, iodine has been identified as a particularly effective catalyst. rsc.orgrsc.orgnih.gov It is valued for being low-cost, readily available, and relatively benign. rsc.orgrsc.orgnih.gov Studies comparing various Lewis acids found that 5 mol% of iodine in ethanol (B145695) provided excellent yields of imidazo[1,2-a]pyrazines at room temperature. rsc.orgnih.gov Other Lewis acids such as ceric ammonium (B1175870) nitrate (B79036) (CAN), tin(IV) chloride (SnCl₄), tin(II) chloride (SnCl₂), and indium(III) chloride (InCl₃) have also been used, though they often result in moderate yields. rsc.orgrsc.org Ferric chloride (FeCl₃) has been noted as a superior catalyst in some cascade reactions involving nitroolefins. bio-conferences.org

Copper-catalyzed reactions, including copper(I) and copper(II) systems, are also prominent, enabling transformations like the direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines. organic-chemistry.org Furthermore, specialized catalysts like bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) have been employed in combination with p-toluenesulfonic acid (p-TsOH·H₂O) for novel syntheses of related imidazo[1,5-a]pyridine (B1214698) analogs. acs.org

Table 1: Comparison of Catalytic Systems in Imidazo[1,5-a]pyrazine and Analog Synthesis This table is interactive. You can sort and filter the data.

Catalyst Reactants Solvent Temperature Yield (%) Reference
Iodine (I₂) Aryl aldehyde, 2-aminopyrazine, tert-butyl isocyanide Ethanol Room Temp 92 rsc.org
Ceric Ammonium Nitrate (CAN) Aryl aldehyde, 2-aminopyrazine, tert-butyl isocyanide Ethanol Room Temp 54 rsc.org
Tin(IV) Chloride (SnCl₄) Aryl aldehyde, 2-aminopyrazine, tert-butyl isocyanide Ethanol Room Temp 58 rsc.org
Ferric Chloride (FeCl₃) Aryl aldehyde, 2-aminopyrazine, tert-butyl isocyanide Ethanol Room Temp Poor rsc.org
Copper(II) Pyridine (B92270) ketone, benzylamine O₂ (oxidant) - Excellent organic-chemistry.org
Bi(OTf)₃ / p-TsOH·H₂O Benzylic alcohol, nitrile Acetonitrile 150°C 78 acs.org
BF₃·Et₂O Pyridotriazoles, nitriles Dichlorobenzene-dichloroethane - Quantitative organic-chemistry.org
Neutral Alumina α-bromo/chloroketones, 2-aminopyrimidines - Room Temp - bio-conferences.org

Solvent Effects and Temperature Control

Solvent choice and temperature are critical parameters that significantly influence the outcome of imidazo[1,5-a]pyrazine synthesis. The polarity of the solvent can affect reactant solubility and the stability of reaction intermediates, thereby impacting reaction rates and yields. nih.gov

For instance, in the iodine-catalyzed three-component synthesis of imidazo[1,2-a]pyrazines, ethanol was found to be the optimal solvent, providing excellent yields. rsc.org When the same reaction was tested in other solvents like methanol, water, acetonitrile, dichloromethane, or toluene, the yields were moderate to low. rsc.org In a different, metal-free approach, a specific combination of dichlorobenzene and dichloroethane was reported to be crucial for achieving quantitative yields. organic-chemistry.org

Temperature control is equally important. While many modern methods are designed to proceed at room temperature to conserve energy, rsc.orgnih.gov some transformations require elevated temperatures to overcome activation energy barriers. For example, a method involving the reaction of an N-tosylamine with nitroalkanes in the presence of polyphosphoric acid required heating to 160°C for the reaction to reach completion. nih.govbeilstein-journals.org Optimization studies often involve screening a range of temperatures to find the ideal balance between reaction rate and product stability, as excessively high temperatures can sometimes lead to the formation of undesired byproducts. nih.gov

Table 2: Influence of Solvent and Temperature on Imidazo[1,5-a]pyrazine Analog Synthesis This table is interactive. You can sort and filter the data.

Reaction Type Solvent Temperature Yield (%) Observations Reference
Iodine-catalyzed 3-component reaction Ethanol Room Temp 92 Optimal solvent for this system. rsc.org
Iodine-catalyzed 3-component reaction Acetonitrile Room Temp Moderate Lower yield compared to ethanol. rsc.org
Iodine-catalyzed 3-component reaction Toluene Room Temp Low Poor yield in non-polar solvent. rsc.org
Cyclization with nitroalkanes Polyphosphoric Acid (PPA) 110°C Low Initial trial at lower temperature. nih.gov
Cyclization with nitroalkanes 87% PPA 140°C 62 Improved yield with higher temperature and acid concentration. nih.gov
Cyclization with nitroalkanes 87% PPA 160°C 77 Optimized yield at higher temperature. nih.gov
Denitrogenative transannulation Dichlorobenzene-dichloroethane - Quantitative Solvent combination was critical for success. organic-chemistry.org

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally friendly processes. In the context of synthesizing the imidazo[1,5-a]pyrazine scaffold, green chemistry principles are applied to improve safety, reduce waste, and enhance efficiency.

Atom Economy and Efficiency Considerations

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Reactions with high atom economy are inherently less wasteful.

Multicomponent reactions (MCRs) are exemplary in this regard and are frequently used for the synthesis of imidazo[1,5-a]pyrazine and its analogs. rsc.orgrsc.orgnih.gov MCRs, where three or more reactants combine in a single step to form a product, are intrinsically atom-economical as the majority of the atoms from the starting materials become part of the final structure. rsc.orgnih.gov This approach minimizes the formation of byproducts, which in turn simplifies purification processes and reduces chemical waste. rsc.org The development of one-pot, three-component syntheses for imidazo[1,2-a]pyrazines highlights the practical application of this principle, offering an efficient and diversity-oriented pathway to complex molecules. nih.gov

Sustainable Synthetic Protocols

The development of sustainable synthetic protocols for imidazo[1,5-a]pyrazines involves several strategies aimed at minimizing environmental impact. A key approach is the use of MCRs, which reduce the number of synthetic steps, energy consumption, and solvent usage compared to traditional multi-step syntheses. nih.govnih.gov

The choice of catalyst and solvent also plays a vital role in sustainability. The use of iodine as a catalyst is a move towards greener chemistry, as it is inexpensive, non-toxic, and readily available, offering an eco-friendly alternative to more hazardous or expensive heavy metal catalysts. rsc.orgrsc.orgnih.gov Furthermore, research into catalyst- and solvent-free reaction conditions, for example by reacting α-bromo/chloroketones with 2-aminopyridines at a modest temperature of 60°C, represents a significant step towards sustainable synthesis. bio-conferences.org

The use of green solvents is another important consideration. Protocols have been developed using solvents like anisole (B1667542) or eucalyptol, which are considered more environmentally benign than traditional chlorinated solvents. organic-chemistry.orgresearchgate.net In some cases, reactions can be conducted in water, or they may produce water as the only byproduct, further enhancing the green credentials of the synthetic route. organic-chemistry.org The ability to conduct these reactions at ambient temperature also contributes to sustainability by reducing energy consumption. nih.gov

Advanced Spectroscopic and Mechanistic Characterization

High-Resolution Mass Spectrometry for Structural Elucidation

High-resolution mass spectrometry (HRMS) is a cornerstone technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 3-Ethylsulfinylimidazo[1,5-a]pyrazine, HRMS confirms the molecular formula C₈H₉N₃OS. The precise mass-to-charge ratio (m/z) of the molecular ion ([M]⁺) is compared against the theoretical value, with agreement within a few parts per million (ppm) providing unambiguous confirmation of the compound's elemental makeup.

In addition to confirming the parent ion, the fragmentation pattern observed in the mass spectrum offers valuable structural information. The oxidation at the sulfur atom is evident in the mass spectral data. For instance, methyl sulfoxides related to this compound characteristically show a peak corresponding to the loss of a methyl group (M-15), and a notable absence of a peak indicating the loss of an oxygen atom, which would be more typical for N-oxides. The mass spectrum of the sulfone analogue, 3-(ethylsulfonyl)imidazo[1,5-a]pyrazine, shows a significant loss of the CH₃SO₂ moiety. For this compound, characteristic fragmentation would involve the loss of the ethyl group and rearrangements of the heterocyclic core.

Table 1: HRMS Data for this compound

Property Value
Molecular Formula C₈H₉N₃OS
Exact Mass 195.0466

Note: The data in this table is based on established principles of mass spectrometry as applied to this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule and defining its stereochemistry. The presence of a chiral sulfoxide (B87167) group in this compound makes the adjacent methylene (B1212753) protons diastereotopic, meaning they are chemically non-equivalent and should, in principle, give rise to separate signals in the ¹H NMR spectrum.

Key diagnostic signals in the ¹H NMR spectrum include a triplet for the methyl protons (–CH₃) and a complex multiplet for the diastereotopic methylene protons (–CH₂–) of the ethylsulfinyl group. The oxidation of the sulfur atom to a sulfoxide leads to a significant downfield shift of the adjacent protons compared to the parent thioether. A particularly notable feature in related compounds is the large deshielding effect on the H-5 proton of the imidazo[1,5-a]pyrazine (B1201761) ring system upon oxidation of the sulfur at the 3-position. This provides clear evidence that the oxidation has occurred at the sulfur atom rather than at a nitrogen atom in the ring.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-1 ~7.8-8.0 s -
H-4 ~8.1-8.3 d ~4.5
H-5 ~9.0-9.2 d ~4.5
-S(O)CH ₂CH₃ ~3.0-3.3 m ~7.5

Note: This table presents predicted values based on data for analogous structures and established NMR principles. The exact chemical shifts may vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, the most diagnostic feature is the sulfoxide (S=O) group.

The S=O stretching vibration typically appears as a strong band in the IR spectrum in the region of 1030–1070 cm⁻¹. The exact position of this band can be influenced by the electronic environment and hydrogen bonding. The spectrum would also feature characteristic bands for the aromatic C-H stretching vibrations above 3000 cm⁻¹, and the C=N and C=C stretching vibrations of the imidazopyrazine ring system in the 1400–1650 cm⁻¹ region. Aliphatic C-H stretching and bending vibrations from the ethyl group would also be present. While Raman spectroscopy is complementary to IR, the S=O stretch is also Raman active and would be a key feature in its spectrum.

Table 3: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Sulfoxide (S=O) Stretch 1030 - 1070 Strong (IR)
Aromatic C-H Stretch 3000 - 3100 Medium
Imidazopyrazine Ring C=C, C=N Stretch 1400 - 1650 Medium-Strong

Note: The data presented is based on typical frequency ranges for the specified functional groups.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise bond lengths, bond angles, and information about intermolecular interactions. A search of the current scientific literature did not yield a published crystal structure for this compound. Such a study would be invaluable for unequivocally determining the conformation of the ethylsulfinyl group relative to the imidazopyrazine ring and for understanding the packing of the molecules in the crystal lattice.

Detailed Mechanistic Studies of Key Synthetic Steps

The primary synthetic route to this compound involves the controlled oxidation of its thioether precursor, 3-(ethylthio)imidazo[1,5-a]pyrazine. This reaction is a key step that introduces the chiral sulfoxide center.

The mechanism for this transformation typically involves an electrophilic attack by an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), on the electron-rich sulfur atom of the thioether. The reaction proceeds as follows:

Nucleophilic Attack: The sulfur atom of 3-(ethylthio)imidazo[1,5-a]pyrazine acts as a nucleophile, attacking the terminal oxygen atom of the peroxy acid.

Transition State: A five-membered cyclic transition state is proposed, involving the sulfur, the electrophilic oxygen, the carbonyl group of the peroxy acid, and the acidic proton.

Product Formation: The O-O bond in the peroxy acid cleaves, leading to the formation of the sulfoxide and the corresponding carboxylic acid (meta-chlorobenzoic acid) as a byproduct.

The stereochemical outcome of this oxidation can be influenced by the steric and electronic properties of the substrate and the reaction conditions. Without a chiral directing group or catalyst, the reaction typically produces a racemic mixture of the (R)- and (S)-enantiomers of the sulfoxide. The unreactivity of the oxidized sulfoxide derivatives towards nucleophilic displacement reactions confirms that oxidation occurred at the sulfur rather than a ring nitrogen.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in modern chemistry for investigating the electronic properties and reactivity of molecules. cuny.edu These methods, grounded in quantum mechanics, can provide insights into molecular structure, stability, and behavior.

Electronic Structure and Molecular Orbital Analysis

An analysis of the electronic structure of 3-Ethylsulfinylimidazo[1,5-a]pyrazine would theoretically involve calculating its molecular orbitals, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

For a molecule like this compound, these calculations would reveal how the electron density is distributed across the fused imidazo[1,5-a]pyrazine (B1201761) ring system and the ethylsulfinyl group. The sulfoxide (B87167) group is polar and the sulfur atom is a chiral center, which would influence the molecule's electronic and steric properties. wikipedia.org A molecular electrostatic potential (MEP) map would visualize the electron-rich and electron-deficient regions, predicting sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Quantum Chemical Properties of this compound

PropertyHypothetical Value/DescriptionSignificance
HOMO EnergyIndicates electron-donating capability.
LUMO EnergyIndicates electron-accepting capability.
HOMO-LUMO GapRelates to chemical reactivity and stability.
Dipole MomentQuantifies the overall polarity of the molecule.
MEP Maxima (Vmax)Predicts sites for nucleophilic attack.
MEP Minima (Vmin)Predicts sites for electrophilic attack.

Note: The data in this table is illustrative. Actual values would need to be determined through specific computational software (e.g., Gaussian, Spartan) using methods like Density Functional Theory (DFT) with an appropriate basis set.

Reaction Pathway Modeling for Synthesis and Transformation

Computational modeling could be used to investigate the mechanisms of reactions involving this compound. For its synthesis, this would involve modeling the oxidation of the corresponding sulfide (B99878), 3-ethylthioimidazo[1,5-a]pyrazine. Quantum chemical methods can calculate the transition state structures and activation energies for this oxidation, helping to understand the reaction kinetics and selectivity, especially the potential for over-oxidation to the sulfone. wikipedia.org

For transformations, reaction pathway modeling could explore the thermal or photochemical reactivity of the molecule. The sulfoxide group, for instance, can undergo thermal elimination or rearrangement, and computational modeling could predict the feasibility and outcomes of such reactions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a view of conformational changes and intermolecular interactions. researchgate.net

Conformational Analysis of this compound

A conformational analysis of this compound would be essential to understand its three-dimensional structure and flexibility. The key flexible bond is the C-S bond of the ethylsulfinyl group. MD simulations would explore the rotational freedom around this bond and the resulting spatial arrangements of the ethyl group relative to the rigid imidazopyrazine core. This analysis would identify the most stable, low-energy conformations of the molecule in different environments (e.g., in a vacuum or in a solvent like water or DMSO).

Ligand-Target Interaction Dynamics (Hypothetical Biological Targets)

While specific biological targets for this compound are not defined in the literature, related imidazopyrazine derivatives have been investigated as inhibitors for targets like Bruton's tyrosine kinase (BTK) and various cyclin-dependent kinases (CDKs). benthamdirect.comnih.gov

If a hypothetical target were identified, MD simulations could model the dynamic interactions between the ligand (this compound) and the protein's binding site. These simulations would show how the ligand settles into the binding pocket, the stability of the protein-ligand complex, and the specific intermolecular interactions (like hydrogen bonds and hydrophobic contacts) that are formed and broken over time. This provides a more realistic view of the binding event than static docking models.

Docking Studies and Binding Affinity Predictions (Hypothetical Biological Targets)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov It is a critical tool in drug discovery for screening virtual libraries of compounds and for understanding structure-activity relationships.

For this compound, docking studies would be performed against the crystal structure of a hypothetical protein target. The docking algorithm would sample numerous possible conformations and orientations of the ligand within the protein's active site, scoring them based on a function that estimates binding affinity. The results would predict the most likely binding mode and provide a binding energy score.

Table 2: Illustrative Docking Study Results against a Hypothetical Kinase Target

ParameterDescription
Target Protein Hypothetical Kinase (e.g., BTK, CDK9) benthamdirect.comnih.gov
Binding Site ATP-binding pocket
Predicted Binding Affinity (kcal/mol) A numerical score indicating the predicted strength of the interaction.
Key Interacting Residues Amino acids in the binding site predicted to form hydrogen bonds, hydrophobic, or electrostatic interactions with the ligand.
Predicted Interactions The nitrogen atoms in the imidazopyrazine core could act as hydrogen bond acceptors, while the aromatic rings could form π-π stacking or hydrophobic interactions. The polar sulfoxide group could form hydrogen bonds or polar contacts.

Note: This table is for illustrative purposes. Actual docking results are dependent on the specific protein target and docking software used.

Due to the absence of specific research data for the chemical compound “this compound” in the provided search results, it is not possible to generate the requested article with the specified detailed outline. The search results yielded information on related but distinct compounds such as 3-morpholino-imidazole[1,5-a]pyrazine, pyrazolo[1,5-a]pyrimidines, and imidazo[1,2-a]pyrazines, as well as general methodologies in computational chemistry. However, no theoretical, computational, or experimental studies focusing specifically on this compound were found. Therefore, the required content for the sections on potential binding pockets, key intermolecular interactions, and structure-based virtual screening methodologies for this particular compound cannot be provided.

Mechanistic Investigations of Biological Interactions Pre Clinical and in Vitro Focus

Enzyme Inhibition and Modulation Studies

The imidazo[1,5-a]pyrazine (B1201761) core has been identified as a versatile scaffold for the development of potent and selective enzyme inhibitors, particularly targeting protein kinases.

Bruton's Tyrosine Kinase (BTK): A significant body of research has focused on 8-amino-imidazo[1,5-a]pyrazine derivatives as reversible inhibitors of BTK, a non-receptor tyrosine kinase crucial for B-cell receptor signaling. organic-chemistry.orgnih.gov These compounds achieve their selectivity through specific hydrogen bonding interactions with residues such as Ser538 and Asp539 in the kinase hinge region, as well as hydrophobic interactions in the back pocket of the enzyme's active site. organic-chemistry.orgnih.gov The exploration of different substituents at the 3-position of the imidazo[1,5-a]pyrazine ring, such as a morpholine (B109124) group, has been shown to optimize potency and selectivity for BTK. mdpi.com This suggests that the ethylsulfinyl group at the 3-position of the title compound could play a role in modulating kinase affinity and selectivity.

c-Src Kinase: C-5 substituted imidazo[1,5-a]pyrazine derivatives have been synthesized and evaluated as inhibitors of c-Src, a proto-oncogenic tyrosine kinase. nih.gov Certain compounds from this series have demonstrated significant inhibitory activity, highlighting the potential of the imidazo[1,5-a]pyrazine scaffold to target members of the Src family of kinases. nih.gov

Activated CDC42 Kinase 1 (ACK1): Medicinal chemistry efforts have led to the discovery of imidazo[1,5-a]pyrazine derivatives as potent and selective inhibitors of ACK1, another non-receptor tyrosine kinase.

Alkaline Phosphatase: While not an imidazo[1,5-a]pyrazine, a study on pyrazine (B50134) carboxamides demonstrated competitive inhibition of alkaline phosphatase. This indicates that the broader pyrazine-containing heterocycle family has the potential to interact with hydrolases.

Table 1: Imidazo[1,5-a]pyrazine Derivatives and their Kinase Targets

Kinase TargetScaffold/Derivative ClassKey Findings
Bruton's Tyrosine Kinase (BTK)8-Amino-imidazo[1,5-a]pyrazinesPotent, reversible inhibitors with excellent kinase selectivity. organic-chemistry.orgnih.gov
3-Morpholino-imidazo[1,5-a]pyrazinesSubstitution at the 3-position influences potency and selectivity. mdpi.com
c-Src KinaseC-5 Substituted imidazo[1,5-a]pyrazinesIdentified as potent inhibitors. nih.gov
ACK1Imidazo[1,5-a]pyrazine derivativesDiscovered as potent and selective inhibitors.

For the 8-amino-imidazo[1,5-a]pyrazine-based BTK inhibitors, kinetic studies have confirmed a reversible binding mechanism. organic-chemistry.org Detailed structural analysis from X-ray crystallography of inhibitor-enzyme complexes has elucidated the specific interactions driving this reversible inhibition. organic-chemistry.orgnih.gov In the case of pyrazine carboxamide inhibitors of alkaline phosphatase, a Lineweaver-Burk plot analysis revealed a competitive mode of inhibition.

Receptor Binding and Signaling Pathway Modulation

While kinase inhibition is a prominent feature of the imidazo[1,5-a]pyrazine family, related scaffolds have also been shown to interact with other classes of receptors, particularly ion channels.

Currently, there is a lack of specific published data detailing the direct interaction of 3-Ethylsulfinylimidazo[1,5-a]pyrazine or its close analogues with G-Protein Coupled Receptors in preclinical or in vitro studies.

Ion channels, which are integral membrane proteins that control the flow of ions across cell membranes, are significant drug targets. While not imidazo[1,5-a]pyrazines, the closely related imidazo[1,2-a]pyrazine (B1224502) scaffold has been extensively studied for its role as a negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system.

Specifically, these compounds have been shown to selectively modulate AMPA receptors that are associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8 subunit. This selectivity is significant because TARP γ-8 is highly expressed in the hippocampus, a brain region implicated in seizure generation. The negative modulation of these specific AMPA receptors is thought to occur through the partial disruption of the interaction between the TARP and the ion channel's pore-forming subunit.

There is currently no specific information available in the scientific literature regarding the interaction of this compound or its close analogues with nuclear receptors.

Cellular Pathway Perturbations (In Vitro Studies)

In vitro studies are crucial for understanding how a compound affects cellular functions. These experiments are typically performed on cultured human or animal cells to observe the compound's direct effects on specific biological processes.

To investigate the potential of this compound as an anticancer agent, its effect on cell cycle progression and programmed cell death (apoptosis) would be examined. Techniques such as flow cytometry with DNA staining dyes (e.g., propidium (B1200493) iodide) would reveal if the compound causes cells to accumulate in a specific phase of the cell cycle (G1, S, or G2/M), which can be indicative of cell cycle arrest.

Furthermore, apoptosis induction would be assessed using methods like Annexin V/PI staining to detect the externalization of phosphatidylserine, a hallmark of early apoptosis. Western blot analysis for key apoptotic proteins such as cleaved caspases (e.g., caspase-3, caspase-9) and PARP, as well as members of the Bcl-2 family, would provide deeper insights into the specific apoptotic pathway being modulated. While these are standard methods, no such data is currently available for this compound.

The anti-inflammatory potential of this compound would be explored by studying its impact on key inflammatory pathways in relevant cell types, such as macrophages or endothelial cells. These studies often involve stimulating the cells with an inflammatory agent like lipopolysaccharide (LPS) and then measuring the effect of the compound on the production of inflammatory mediators.

Key parameters for investigation would include the expression and secretion of cytokines like TNF-α, IL-6, and IL-1β, and the activity of enzymes such as cyclooxygenase-2 (COX-2). The modulation of signaling pathways like NF-κB and MAPK would also be of interest. Despite the relevance of such studies, there is no published research on the effect of this compound on these inflammation pathways.

Given that structurally related compounds, such as certain tetrahydropyrazolo[1,5-a]pyrazine derivatives, have been investigated as Hepatitis B Virus (HBV) core protein allosteric modulators, it would be pertinent to investigate if this compound exhibits similar activity. nih.gov Such studies would involve cell-based assays using HBV-replicating cell lines to determine if the compound can inhibit viral DNA replication or the assembly of viral capsids. Direct interaction with the HBV core protein would be a key aspect of this investigation. However, no studies have been published to date that evaluate the effect of this compound on HBV or any other viral replication mechanism.

Protein-Ligand Interaction Mapping

Identifying the direct molecular targets of a compound is a fundamental step in understanding its mechanism of action. This is achieved through various biophysical and biochemical techniques.

Biophysical methods are employed to characterize the direct binding of a small molecule to a potential protein target. nih.govnih.gov

Surface Plasmon Resonance (SPR): This technique would be used to measure the kinetics (association and dissociation rates) and affinity of the interaction between this compound and a purified target protein immobilized on a sensor chip. nih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). nih.gov

Currently, there are no publicly available SPR or ITC data for the interaction of this compound with any protein target.

To identify unknown protein targets of this compound in an unbiased manner, chemical proteomics approaches could be utilized. nih.gov This often involves creating a chemical probe by modifying the compound with a reactive group and a tag (like biotin). The probe is then incubated with cell lysates, and the proteins that it binds to are pulled down and identified using mass spectrometry. This powerful technique can reveal the full spectrum of protein interactions for a given compound within a complex biological system. No such proteomics studies have been reported for this compound.

Structure Activity Relationship Sar Studies of 3 Ethylsulfinylimidazo 1,5 a Pyrazine and Analogs

Impact of Substituents on the Imidazo[1,5-a]pyrazine (B1201761) Scaffold

The biological activity of derivatives of the imidazo[1,5-a]pyrazine scaffold is highly dependent on the nature and position of its substituents. Research on related imidazopyrazine and imidazopyrimidine systems has demonstrated that modifications at various positions can significantly modulate potency and selectivity for different biological targets. tsijournals.comnih.gov For instance, in a series of c-Src inhibitors based on the imidazo[1,5-a]pyrazine core, substitutions at the C-5 position were found to be critical for activity. nih.gov

In the context of Bruton's tyrosine kinase (BTK) inhibitors, substitutions on the 8-amino-imidazo[1,5-a]pyrazine scaffold have been extensively studied. japsonline.comresearchgate.net These studies revealed that specific interactions, such as hydrogen bonding and hydrophobic interactions, driven by substituents, are key to achieving high potency and selectivity. researchgate.net For example, an aminopyridine moiety can form crucial hydrogen bonds, while a trifluoropyridine group can engage in favorable hydrophobic interactions within the target's binding pocket. researchgate.net

The broader class of imidazo[1,2-a]pyrazines has also been the subject of extensive SAR studies. Modifications at the C2, C3, and C8 positions have been shown to influence their antioxidant and antimicrobial properties. tsijournals.com In one study, amination at the C8 position was found to enhance antioxidant activity. tsijournals.com The versatility of this scaffold allows for extensive structural modifications, which can be leveraged to optimize pharmacological effects through detailed SAR investigations. nih.gov

The following table summarizes the observed impact of substituents at different positions on the broader imidazo[1,5-a]pyrazine and related scaffolds, based on findings from various studies.

PositionType of SubstituentObserved Impact on Biological ActivityTarget/Activity
C5VariousCritical for c-Src inhibitory activity. nih.govc-Src Kinase
C8Amino groupEnhances antioxidant activity in related imidazo[1,2-a]pyrazines. tsijournals.comAntioxidant
C8AminopyridineDrives potency through hydrogen bonding in BTK inhibitors. researchgate.netBTK
C8TrifluoropyridineEnhances potency through hydrophobic interactions in BTK inhibitors. researchgate.netBTK

Role of the Ethylsulfinyl Moiety in Biological Activity and Selectivity

The ethylsulfinyl group at the 3-position of the imidazo[1,5-a]pyrazine ring is a key structural feature that likely plays a significant role in the molecule's biological activity and selectivity. The sulfinyl group is a chiral center and a hydrogen bond acceptor, which can introduce specific stereochemical and electronic properties to the molecule.

While direct studies on the 3-ethylsulfinyl group on this specific scaffold are not prevalent in the provided literature, the importance of substituents at the C3 position has been noted in related systems. For example, in imidazo[1,2-a]pyrazine (B1224502) derivatives, modifications at this position have been explored for their impact on antioxidant activity. tsijournals.com

The sulfoxide (B87167) moiety is known to be a bioisostere of other functional groups and can influence a compound's pharmacokinetic properties, such as solubility and metabolic stability. Its ability to engage in hydrogen bonding can be crucial for molecular recognition at the target binding site. The chirality of the sulfoxide also introduces a three-dimensional aspect to the molecule that can be critical for selective interactions with a chiral biological target.

Stereochemical Influences on Activity and Molecular Recognition

Stereochemistry is a critical factor in the biological activity of many pharmaceutical agents, and the presence of a chiral sulfoxide in 3-ethylsulfinylimidazo[1,5-a]pyrazine suggests that its stereoisomers could exhibit different pharmacological profiles. The spatial arrangement of the ethylsulfinyl group can dictate how the molecule fits into a binding pocket and interacts with specific amino acid residues.

The differential activity of enantiomers is a well-established principle in pharmacology. It is plausible that one enantiomer of this compound would display higher potency or a different selectivity profile compared to the other. This would be due to the specific three-dimensional orientation of the sulfoxide's oxygen and ethyl group, which could lead to more favorable or less favorable interactions with the biological target. The synthesis and biological evaluation of individual enantiomers would be necessary to fully elucidate these stereochemical influences.

Design of Analog Series Based on SAR Hypotheses

Based on the SAR principles derived from related imidazopyrazine systems, several analog series of this compound can be designed to probe and optimize biological activity.

Isosteric and bioisosteric replacements are a common strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. For the ethylsulfinyl moiety, several isosteric replacements could be considered:

Sulfone: Oxidation of the sulfinyl group to a sulfone would alter the electronic properties and hydrogen bonding capacity, as the sulfone is a hydrogen bond acceptor but not a donor.

Sulfide (B99878): Reduction to the corresponding ethylthioether would remove the hydrogen bonding acceptor capability of the sulfoxide oxygen and increase lipophilicity.

Amide/Ester: Replacing the sulfinyl group with isosteric groups like amides or esters could explore different hydrogen bonding patterns and steric tolerances within the binding site.

In a broader context, the imidazo[1,5-a]pyrazine core itself can be considered an isostere of other bicyclic systems like purines or imidazo[1,2-a]pyridines, which has been a successful strategy in the development of kinase inhibitors. nih.gov The replacement of the imidazopyrazine core with a pyrazolopyrimidine scaffold has been shown to improve microsomal stability and reduce efflux liabilities in a series of AMPAR modulators. nih.gov

The following table illustrates potential isosteric replacements for the ethylsulfinyl group and their rationale.

Original GroupIsosteric ReplacementRationale for Replacement
Ethylsulfinyl (-SOCH₂CH₃)Ethylsulfonyl (-SO₂CH₂CH₃)Modulate electronic properties and hydrogen bond accepting ability.
Ethylthio (-SCH₂CH₃)Increased lipophilicity, removal of hydrogen bond acceptor.
N-ethylacetamide (-NHCOCH₃)Introduce hydrogen bond donor and acceptor capabilities.

Modifying the conformational flexibility of a molecule can have a profound impact on its biological activity by pre-organizing it into a bioactive conformation and reducing the entropic penalty upon binding. For the this compound scaffold, conformational restriction can be achieved by incorporating the ethyl group into a cyclic structure.

A strategy of conformational restriction has been successfully applied to imidazo[1,2-a]pyrazine derivatives to generate novel tricyclic PI3K inhibitors. nih.gov This approach led to the identification of compounds with improved selectivity profiles. nih.gov Applying a similar strategy to this compound could involve creating a fused ring system that locks the orientation of the side chain relative to the core, potentially leading to enhanced potency and selectivity.

Conversely, exploring the impact of increased flexibility by extending the alkyl chain of the sulfinyl group could also provide valuable SAR insights. However, studies on related scaffolds have shown that increasing the length of an alkyl spacer can sometimes lead to a significant loss of activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For imidazo[1,5-a]pyrazine derivatives, 3D-QSAR models have been developed to understand the key structural features required for potent BTK inhibition. japsonline.com

These models have highlighted the importance of steric and hydrophobic interactions for enhancing biological activity. japsonline.com A 3D-QSAR study on 8-amino-imidazo[1,5-a]pyrazine derivatives yielded a statistically significant model that could predict the activity of new compounds. japsonline.com Another study on imidazo[1,5-a]pyrazine derivatives as BTK inhibitors also generated a robust 3D-QSAR model, which, along with pharmacophore modeling, can guide the design of novel inhibitors. ingentaconnect.com

For a series of analogs based on this compound, a QSAR study would be invaluable. By systematically varying substituents on the imidazo[1,5-a]pyrazine core and at the 3-position, and measuring their biological activity, a predictive QSAR model could be developed. This model would help in identifying the key physicochemical properties (e.g., steric, electronic, hydrophobic) that govern activity, thereby guiding the rational design of more potent and selective analogs.

Strategies for Analog Design and Synthesis

Rational Design of Derivatives for Enhanced Potency or Selectivity

The rational design of derivatives of the imidazo[1,5-a]pyrazine (B1201761) core is a critical step in the development of new therapeutic agents. This process often begins with a lead compound, identified through screening or from existing knowledge, and aims to enhance its biological activity through targeted structural modifications.

One of the key strategies in the rational design of imidazo[1,5-a]pyrazine derivatives is the application of bioisosteric replacements. nih.govprinceton.edu Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. In the context of 3-Ethylsulfinylimidazo[1,5-a]pyrazine, the ethylsulfinyl group itself can be considered a bioisostere of other functionalities, such as a hydroxyl or a small amide group, capable of forming hydrogen bonds with a biological target. The rationale for introducing a sulfoxide (B87167) is often to improve solubility and metabolic stability while maintaining or enhancing target engagement. princeton.edu

Structure-activity relationship (SAR) studies are fundamental to this process. By synthesizing a series of analogs with systematic modifications, researchers can elucidate the structural requirements for optimal activity. nih.govnih.govrsc.orgnih.gov For the imidazo[1,5-a]pyrazine scaffold, SAR studies have focused on various positions of the bicyclic system. For instance, modifications at the 8-position have been explored to optimize the potency of Aurora kinase inhibitors. nih.gov Similarly, substitutions at the C3 position, as in this compound, are investigated to probe specific interactions within a target's binding site. nih.gov The choice of the ethyl group in the ethylsulfinyl moiety is a result of a balance between lipophilicity and steric bulk, which can significantly influence potency and selectivity.

The following table illustrates a hypothetical SAR study for 3-substituted imidazo[1,5-a]pyrazine derivatives, showcasing how variations in the substituent at the 3-position can impact biological activity.

Compound IDR Group at C3-PositionPotency (IC50, nM)Selectivity vs. Target X
1a -H5001
1b -SCH2CH31505
1c -S(O)CH2CH35020
1d -SO2CH2CH320010
1e -OCH2CH33003

This table is illustrative and compiled from general principles of medicinal chemistry; the data is not from a specific experimental study.

Diversification of the Imidazo[1,5-a]pyrazine Core

To explore a wider chemical space and discover novel biological activities, the diversification of the core imidazo[1,5-a]pyrazine scaffold is a key strategy. This can be achieved by incorporating different ring systems or by exploring the tolerance for various functional groups at different positions.

The imidazo[1,5-a]pyrazine system can be considered a scaffold that can be modified by replacing the pyrazine (B50134) ring with other heterocyclic systems. This approach, known as scaffold hopping, can lead to the discovery of new intellectual property and improved drug-like properties. For example, isosteric replacement of the pyrazine ring with a pyridine (B92270) or pyrimidine (B1678525) ring can modulate the electronic properties and metabolic stability of the molecule. nih.gov The synthesis of related fused systems like imidazo[1,2-a]pyrimidines and pyrazolo[1,5-a]pyrimidines has been extensively studied, providing a toolbox of synthetic methods that can be adapted for the creation of novel core structures. nih.govenamine.net

The imidazo[1,5-a]pyrazine core offers several positions for substitution, allowing for a systematic exploration of functional group tolerances. The synthesis of this compound is a prime example of functionalization at the C3 position. The general synthetic strategy to access such compounds involves the initial preparation of a 3-thioether derivative, which is then oxidized to the corresponding sulfoxide. organic-chemistry.orgrsc.orgrsc.orgacs.orgwikipedia.org

The synthesis of the 3-ethylthio precursor can be achieved through several routes, often starting from a 3-halo-imidazo[1,5-a]pyrazine intermediate. This intermediate can then undergo nucleophilic substitution with sodium ethanethiolate to yield 3-ethylthio-imidazo[1,5-a]pyrazine. The subsequent oxidation to the sulfoxide is a well-established transformation in organic chemistry, with a variety of reagents available to achieve this selectively, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgrsc.orgrsc.orgacs.orgwikipedia.org

The following table outlines a general synthetic approach to this compound.

StepReactant(s)Reagent(s) and ConditionsProduct
1 Imidazo[1,5-a]pyrazineN-Bromosuccinimide (NBS), CCl4, reflux3-Bromoimidazo[1,5-a]pyrazine
2 3-Bromoimidazo[1,5-a]pyrazineSodium ethanethiolate, DMF, rt3-Ethylthioimidazo[1,5-a]pyrazine
3 3-Ethylthioimidazo[1,5-a]pyrazinem-CPBA, CH2Cl2, 0 °C to rtThis compound

This table represents a plausible synthetic route based on established chemical principles and is for illustrative purposes.

Combinatorial Chemistry and Library Synthesis Approaches

Combinatorial chemistry and library synthesis are powerful tools for the rapid generation of a large number of analogs for high-throughput screening. nih.gov For the imidazo[1,5-a]pyrazine scaffold, combinatorial approaches can be employed to explore a wide range of substituents at various positions. rsc.org

One common strategy involves a multi-component reaction (MCR) to assemble the core structure, followed by diversification steps. For example, a library of imidazo[1,5-a]pyrazines could be generated by reacting a set of substituted 2-aminopyrazines with a variety of α-haloketones. Further diversification can be achieved by introducing a range of substituents at a specific position, such as the C3 position, through parallel synthesis techniques. rsc.org The use of solid-phase synthesis can also facilitate the purification of the resulting library members.

Biologically Inspired Synthetic Strategies

Nature often provides inspiration for the design and synthesis of new bioactive molecules. While there are no known natural products containing the this compound core, the broader class of imidazo[1,5-a]pyrazines can be seen as analogs of naturally occurring purines. This similarity has driven the synthesis of imidazo[1,5-a]pyrazine derivatives as potential modulators of biological targets that interact with purines, such as kinases and G-protein coupled receptors.

The synthetic strategies employed often mimic biosynthetic pathways in their efficiency and selectivity. For instance, the development of one-pot, tandem reactions that form multiple bonds in a single operation can be seen as a biomimetic approach to synthesis.

Chemoinformatics and Data Mining for New Analog Design

Chemoinformatics and computational chemistry play an increasingly important role in modern drug discovery. nih.gov These tools can be used to analyze large datasets of chemical structures and biological activities to identify promising new analogs for synthesis. For the imidazo[1,5-a]pyrazine scaffold, chemoinformatic methods can be used to:

Predict the biological activity of virtual compounds before they are synthesized, saving time and resources.

Identify key structural features that are important for activity through quantitative structure-activity relationship (QSAR) studies.

Design focused libraries of compounds that are more likely to be active.

Virtually screen large compound databases to identify new scaffolds that could be developed into potent and selective ligands.

Molecular docking studies can provide insights into how a molecule like this compound might bind to its biological target, guiding the design of new analogs with improved binding affinity. nih.gov

Future Research Directions and Potential Academic Applications

Development as Research Probes or Chemical Tools

Should 3-Ethylsulfinylimidazo[1,5-a]pyrazine be synthesized, its potential as a research probe would first depend on its intrinsic properties. For instance, related imidazo[1,5-a]pyridine (B1214698) scaffolds have been investigated for their fluorescent properties. nih.govmdpi.com If this compound exhibits similar characteristics, it could be developed into a fluorescent probe for biological imaging or as a sensor.

Exploration of Novel Biological Targets

The broader class of imidazo[1,5-a]pyrazine (B1201761) derivatives has been explored for various biological activities. For example, some derivatives have been synthesized and evaluated as inhibitors of c-Src kinase, a target relevant in the treatment of acute ischemic stroke. nih.gov Others have been investigated as BRD9 inhibitors, which have potential applications in cancer therapy. nih.gov Future research on this compound would logically involve screening against a panel of kinases and other enzymes to identify potential biological targets.

Integration with Advanced Screening Technologies

Once synthesized and characterized, this compound could be integrated into high-throughput screening (HTS) campaigns. These campaigns utilize automated systems to test large libraries of compounds against specific biological targets. This would be the most efficient method to broadly assess its potential bioactivity and identify any "hits" for further development.

Theoretical Framework for New Compound Design

The structure of this compound, with its fused heterocyclic core and a sulfoxide (B87167) group, could serve as a starting point for computational and medicinal chemistry efforts. Theoretical studies, such as molecular docking and quantitative structure-activity relationship (QSAR) analyses, could be employed to predict its binding to various protein targets. These predictions could then guide the design of new derivatives with improved potency and selectivity, even before the parent compound is extensively studied experimentally.

Potential for Photophysical Applications in Chemical Research

The photophysical properties of the closely related imidazo[1,5-a]pyridine scaffold are a subject of ongoing research. nih.govmdpi.comresearchgate.net These compounds can exhibit interesting fluorescent properties, including large Stokes shifts, which are beneficial in various applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. nih.govmdpi.com Upon synthesis, a key research direction for this compound would be a thorough investigation of its absorption and emission spectra, quantum yield, and solvatochromism to determine its suitability for such photophysical applications. The presence of the sulfur atom in the ethylsulfinyl group could potentially influence these properties in novel ways compared to previously studied derivatives.

Q & A

Q. Advanced Research Focus

  • Position 3 (Ethylsulfinyl Group) : Enhances hydrogen-bonding capacity and metabolic stability compared to non-sulfurized analogs. This group may interact with hydrophobic pockets in kinase active sites (e.g., CDK9), as seen in structurally related compounds .
  • Position 7 : Functionalization here (e.g., formylation or halogenation) improves target affinity. For example, 7-formyl derivatives exhibit higher inhibitory activity against acetylcholinesterase (AChE) (IC₅₀ = 0.466 µM) due to enhanced π-π stacking with aromatic residues .
    Methodological Insight : Computational pKa calculations (DMSO) predict C–H acidity at position 7, guiding selective functionalization .

What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR identifies regiochemical outcomes of substitutions. For example, methylene protons in the pyrazine ring resonate at δ 3.5–4.0 ppm .
  • X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated for aminal intermediates in silylformamidine insertion reactions .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and sulfoxide oxidation state .

How can researchers address discrepancies in reported IC₅₀ values for kinase inhibition across studies?

Advanced Research Focus
Contradictions in potency data often arise from:

  • Assay Conditions : Variations in ATP concentration (e.g., 10 µM vs. 100 µM) alter competitive inhibition profiles. Standardized assays (e.g., ADP-Glo™) reduce variability .
  • Cellular Context : Off-target effects in cell-based vs. enzyme assays. For example, imidazo[1,5-a]pyrazines targeting Plasmodium falciparum CDPK4 show IC₅₀ = 6.66 µM in enzymatic assays but lower efficacy in parasite cultures due to membrane permeability issues .
    Resolution Strategy : Use orthogonal assays (e.g., thermal shift binding) and control for compound stability in physiological buffers .

What in silico strategies optimize the design of selective imidazo[1,5-a]pyrazine inhibitors?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) : Simulate S1/S2 electronic state transitions to predict binding kinetics. A 24-mode Hamiltonian model validated for pyrazine derivatives accurately reproduces experimental spectra and guides substituent placement .
  • Docking Studies : Prioritize compounds with halogen bonds (e.g., iodine at position 2) for enhanced target engagement, as seen in HIV-1 integrase inhibitors .
  • QSAR Models : Correlate logP values with membrane permeability; derivatives with logP < 2.5 show improved blood-brain barrier penetration .

What challenges arise in functionalizing position 7 of imidazo[1,5-a]pyrazine, and how are they mitigated?

Q. Advanced Research Focus

  • Steric Hindrance : Bulky substituents (e.g., tert-butyl) at position 4 reduce reactivity. Use microwave-assisted synthesis to overcome kinetic barriers .
  • Regioselectivity : Competing reactions at position 3 are minimized by pre-functionalizing the pyrazine ring with electron-withdrawing groups (e.g., nitro), which direct silyl carbene insertion to position 7 .
    Case Study : Silylformamidine insertion at 70–90°C achieves >90% yield for 7-aminated derivatives .

How do solvent and temperature affect the stability of this compound in long-term storage?

Q. Basic Research Focus

  • Solvent Choice : Aprotic solvents (e.g., DMSO) prevent sulfoxide reduction. Avoid methanol, which promotes racemization via nucleophilic attack .
  • Temperature : Storage at –20°C under argon extends shelf life >12 months. Thermal degradation studies (TGA/DSC) show decomposition onset at 180°C .

What structural features confer dual kinase/enzyme inhibition in imidazo[1,5-a]pyrazines?

Q. Advanced Research Focus

  • Bifunctional Scaffolds : The imidazo[1,5-a]pyrazine core interacts with ATP-binding sites (kinases) and hydrophobic pockets (e.g., Eis enzyme in Mycobacterium tuberculosis). Pyrrolo[1,5-a]pyrazines with acetophenone moieties inhibit Eis-mediated kanamycin resistance (IC₅₀ = 9.25 µM) while retaining kinase activity .
  • Hybrid Derivatives : Conjugation with triazole or tetrazole groups broadens target scope (e.g., PDE2 and vasopressin receptor antagonism) .

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Reactant of Route 1
3-Ethylsulfinylimidazo[1,5-a]pyrazine
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3-Ethylsulfinylimidazo[1,5-a]pyrazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.